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Abstract
Zolunicant (also known as 18-Methoxycoronaridine or 18-MC, and MM-110) is a novel, orally

active synthetic derivative of the iboga alkaloid coronaridine.[1] Developed as a potential

treatment for substance use disorders, Zolunicant is distinguished from its parent compound,

ibogaine, by a potentially more favorable safety profile.[2] This technical guide provides a

comprehensive overview of the initial safety and toxicity data from preclinical studies and

Phase 1 clinical trials. The information is intended to provide researchers, scientists, and drug

development professionals with a detailed understanding of the early-stage safety profile of this

compound.

Introduction
Zolunicant is an α3β4 nicotinic cholinergic receptor antagonist.[1][3][4] This mechanism is

believed to indirectly modulate the mesolimbic dopamine pathway, which plays a crucial role in

reward and addiction.[4] Unlike ibogaine, which has a complex pharmacology associated with

hallucinogenic effects, cardiotoxicity, and neurotoxicity, Zolunicant has been engineered to

have a more selective receptor binding profile.[5] It exhibits significantly reduced affinity for

NMDA receptors, the serotonin transporter, and sodium channels, which are thought to

contribute to the adverse effects of ibogaine.[1] This guide summarizes the key findings from

non-clinical toxicology studies and the initial human safety trial.
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Preclinical Safety and Toxicology
A series of in vitro and in vivo toxicology studies were conducted to support the first-in-human

clinical trial of Zolunicant. These studies were performed in accordance with Good Laboratory

Practice (GLP) guidelines.

In Vitro Toxicology
GLP in vitro studies were conducted to assess the genotoxic and cardiac safety of Zolunicant.
The collective results of these studies indicated that Zolunicant does not pose a significant

genotoxic risk.[4] Key in vitro studies included:

Bacterial Reverse Mutation Assay (Ames Test)

Chromosome Aberration Assay in Human Peripheral Blood Lymphocytes

Cardiac Action Potential Duration in Rabbit Purkinje Fibers

In Vivo Toxicology
GLP-compliant in vivo toxicology studies were conducted in both rodent (mice) and non-rodent

(cynomolgus monkeys) species.

A 14-day repeat-dose oral toxicology study was conducted in mice. The predominant adverse

findings were exaggerated acute neurobehavioral effects consistent with the known

pharmacology of Zolunicant.[4]

Table 1: Summary of 14-Day Oral Toxicology Study in Mice

Parameter Male Mice Female Mice

No Observed Adverse Effect

Level (NOAEL)
50 mg/kg/day 100 mg/kg/day

Human Equivalent Dose (HED)

of NOAEL
4 mg/kg/day 8 mg/kg/day

Data sourced from a patent

application.[4]
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A 14-day repeat-dose oral toxicology study was also conducted in cynomolgus monkeys.

Similar to the findings in mice, the primary adverse effects were related to the compound's

neurobehavioral activity.[4]

Table 2: Summary of 14-Day Oral Toxicology Study in Cynomolgus Monkeys

Parameter Male and Female Monkeys

No Observed Adverse Effect Level (NOAEL) 50 mg/kg/day

Human Equivalent Dose (HED) of NOAEL 16 mg/kg/day

Data sourced from a patent application.[4]

Experimental Protocols: Preclinical Toxicology
The following provides a generalized experimental protocol for the repeat-dose oral toxicology

studies based on available information.
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Preclinical Repeat-Dose Toxicology Study Workflow.
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Methodology:

Animal Selection and Acclimation: Healthy, young adult mice and cynomolgus monkeys were

selected for the studies. Animals were acclimated to the laboratory environment before the

start of the study.

Dose Administration: Zolunicant was administered orally via gavage once daily for 14

consecutive days. A control group received the vehicle.

In-Life Monitoring: Daily clinical observations were performed to assess for any signs of

toxicity. Body weight and food consumption were measured at regular intervals.

Terminal Procedures: At the end of the 14-day dosing period, animals were euthanized.

Blood samples were collected for hematology and clinical chemistry analysis. A full necropsy

was performed, and selected organs were collected for histopathological examination.

Clinical Safety and Tolerability
The initial safety and tolerability of Zolunicant in humans were evaluated in a Phase 1,

randomized, double-blind, placebo-controlled, single and multiple ascending dose study.

Phase 1 Clinical Trial Design
The study was conducted in healthy volunteers and consisted of two parts: a Single Ascending

Dose (SAD) arm and a Multiple Ascending Dose (MAD) arm. A total of 108 healthy volunteers

participated in the trial.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1663951?utm_src=pdf-body
https://www.benchchem.com/product/b1663951?utm_src=pdf-body
https://mindmed.co/news/press-release/mindmed-reports-topline-data-from-phase-1-trial-of-mm-110-in-development-for-the-treatment-of-opioid-withdrawal/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663951?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Screening and Enrollment

Randomization and Dosing

Part 1: Single Ascending Dose (SAD) Part 2: Multiple Ascending Dose (MAD)

Safety and Tolerability Assessments

Healthy Volunteers (n=108)

Informed Consent and
Eligibility Screening

Randomization

Zolunicant (n=51) or Placebo (n=21)
Up to 325 mg twice in one day

Zolunicant (n=26) or Placebo (n=10)
Up to 90 mg twice daily for 7 days

Adverse Event (AE) Monitoring

Vital Signs

Electrocardiograms (ECGs)

Clinical Laboratory Tests

Click to download full resolution via product page

Phase 1 Clinical Trial Workflow.
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Safety and Tolerability Findings
The topline results from the Phase 1 trial indicated that Zolunicant was well-tolerated in

healthy volunteers.[3]

Table 3: Summary of Phase 1 Clinical Trial Safety Findings

Study Arm Maximum Tolerated Dose Key Safety Observations

Single Ascending Dose (SAD) Up to 500 mg per day Well-tolerated.[3]

Multiple Ascending Dose

(MAD)
60 mg per day for seven days Well-tolerated.[3]

Adverse Events: No serious adverse events were reported. All treatment-emergent adverse

events were reported as mild or moderate in severity and resolved without any lasting

effects.[3]

Cardiovascular Safety: Electrocardiogram (ECG) assessments revealed no findings of

clinical concern across the administered dose ranges.[3]

Clinical Laboratory Parameters: No clinically significant changes in laboratory parameters

were observed.[3]

Pharmacokinetics
The pharmacokinetic profile of Zolunicant was characterized by a linear relationship across

the tested doses and frequencies in the Phase 1 trial.[3]

Signaling Pathway
Zolunicant's primary mechanism of action is the antagonism of the α3β4 nicotinic

acetylcholine receptor. This receptor is predominantly located in the medial habenula and the

interpeduncular nucleus, which are key components of a pathway that modulates dopamine

release in the brain's reward centers.[4]
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Proposed Mechanism of Action of Zolunicant.

By antagonizing the α3β4 nicotinic receptors in the habenulo-interpeduncular pathway,

Zolunicant is thought to modulate downstream dopamine release in the nucleus accumbens,

thereby reducing the reinforcing effects of addictive substances.

Summary and Conclusion
The initial safety and toxicity profile of Zolunicant appears to be favorable. Preclinical studies

in mice and monkeys demonstrated good tolerability at doses significantly higher than the

anticipated human equivalent doses, with the primary adverse findings being reversible
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neurobehavioral effects.[4] The first-in-human Phase 1 clinical trial in healthy volunteers also

showed that Zolunicant is safe and well-tolerated at single doses up to 500 mg and multiple

doses of 60 mg per day for seven days.[3] No serious adverse events or clinically significant

changes in cardiovascular or laboratory parameters were observed.[3]

These findings support the continued clinical development of Zolunicant as a potential

therapeutic agent for substance use disorders. Further studies will be necessary to establish

the efficacy and long-term safety of Zolunicant in patient populations.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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